molecular formula C10H8FNO B12824207 (6-Fluoroisoquinolin-5-yl)methanol

(6-Fluoroisoquinolin-5-yl)methanol

Cat. No.: B12824207
M. Wt: 177.17 g/mol
InChI Key: QZMYIUZDGJOITN-UHFFFAOYSA-N
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Description

(6-Fluoroisoquinolin-5-yl)methanol is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. The presence of a fluorine atom at the 6th position and a methanol group at the 5th position of the isoquinoline ring structure imparts unique chemical properties to this compound. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoroisoquinolin-5-yl)methanol typically involves the fluorination of isoquinoline derivatives followed by the introduction of a methanol group. One common method includes the nucleophilic substitution of a halogen atom with a fluorine atom, followed by reduction to introduce the methanol group. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: (6-Fluoroisoquinolin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.

Major Products:

Scientific Research Applications

(6-Fluoroisoquinolin-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (6-Fluoroisoquinolin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    (6-Methoxyquinolin-4-yl)methanol: Similar structure but with a methoxy group instead of a fluorine atom.

    (2-Chloroquinolin-3-yl)methanol: Contains a chlorine atom instead of fluorine.

    (6-Fluoroquinolin-4-yl)methanol: Similar structure but with the fluorine atom at a different position.

Uniqueness: (6-Fluoroisoquinolin-5-yl)methanol is unique due to the specific positioning of the fluorine atom and methanol group, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable building block in various synthetic and research applications .

Properties

IUPAC Name

(6-fluoroisoquinolin-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c11-10-2-1-7-5-12-4-3-8(7)9(10)6-13/h1-5,13H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMYIUZDGJOITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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